Six-Membered Ring vs. Five-Membered Ring Selectivity in Glycerol Acetalization
Under optimized catalytic conditions using Sn-Al-MCM-41 molecular sieves, the etherification of glycerol with benzaldehyde produces 2-phenyl-1,3-dioxan-5-ol (six-membered ring) as the predominant product, representing over 70% of the cyclic acetal fraction (cis and trans isomers combined), whereas the competing five-membered dioxolane derivative (2-phenyl-1,3-dioxolane-4-methanol) constitutes less than 30% of the product mixture [1]. The overall glycerol conversion reached up to 95%, with a final cyclic acetal yield of up to 75% at 120°C after 240 minutes using the Sn25 catalyst formulation [1].
| Evidence Dimension | Product distribution between six-membered dioxane and five-membered dioxolane cyclic acetals |
|---|---|
| Target Compound Data | >70% of cyclic acetal fraction (cis and trans 2-phenyl-1,3-dioxan-5-ol combined) |
| Comparator Or Baseline | 2-phenyl-1,3-dioxolane-4-methanol: <30% of cyclic acetal fraction |
| Quantified Difference | Approximately 2.3:1 ratio in favor of the six-membered dioxane product |
| Conditions | Glycerol etherification with benzaldehyde; Sn-Al-MCM-41 catalyst; 120°C; 240 min; heterogeneous Lewis and Brønsted acid sites |
Why This Matters
This distribution confirms that 2-phenyl-1,3-dioxan-5-ol is the thermodynamically favored product in this industrially relevant reaction, making it the more accessible and cost-efficient target for procurement in glycerol valorization and renewable feedstock applications.
- [1] Vieira, L.H.; Carvalho, K.T.G.; Urquieta-González, E.A.; Pulcinelli, S.H.; Santilli, C.V.; Martins, L. Synthesis and characterization of Sn-Al-MCM-41 molecular sieve for cyclic acetal production by the glycerol etherification reaction with benzaldehyde. Braz. J. Chem. Eng. 2021, 38, 901–913. View Source
